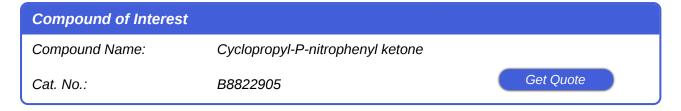


# Application Notes and Protocols: The Role of Cyclopropyl Nitrophenyl Ketones in Herbicide Synthesis

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Cyclopropyl ketones are valuable intermediates in the synthesis of various agrochemicals due to the unique chemical and physical properties conferred by the cyclopropyl group. While the initial query focused on cyclopropyl p-nitrophenyl ketone, a comprehensive review of the available literature and patents indicates that the primary application of cyclopropyl nitrophenyl ketones in commercial herbicide synthesis lies with the ortho-isomer, o-nitrophenyl cyclopropyl ketone. This intermediate is pivotal in the production of a specific class of sulfonylurea herbicides.

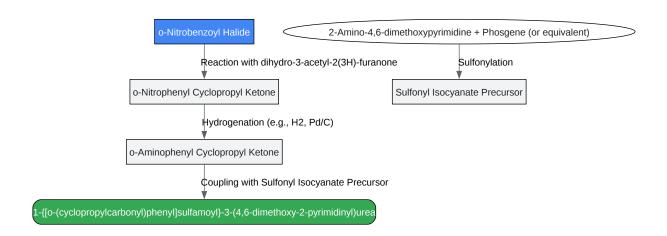
This document details the application of o-nitrophenyl cyclopropyl ketone as a key intermediate in the synthesis of the crop-selective herbicide 1-{[o-(cyclopropylcarbonyl)phenyl]sulfamoyl}-3-(4,6-dimethoxy-2-pyrimidinyl)urea. This herbicide demonstrates a superior margin of safety in crops such as rice while effectively controlling broadleaf weeds and sedges[1][2].

### **Synthetic Pathway Overview**

The synthesis of the target sulfonylurea herbicide from o-nitrophenyl cyclopropyl ketone involves a multi-step process. The key transformations include the reduction of the nitro group



to an amine, followed by reaction with a sulfonyl isocyanate derivative. The overall synthetic workflow is depicted below.



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Figure 1: General synthetic workflow for the herbicide starting from o-nitrobenzoyl halide.

# Key Intermediate: o-Aminophenyl Cyclopropyl Ketone

The reduction of o-nitrophenyl cyclopropyl ketone to o-aminophenyl cyclopropyl ketone is a critical step. This transformation is typically achieved through catalytic hydrogenation.

# Experimental Protocol: Synthesis of o-Aminophenyl Cyclopropyl Ketone

This protocol is based on procedures described in the patent literature[1][2].

Materials:



- · o-Nitrophenyl cyclopropyl ketone
- · Methanol or Toluene
- 10% Palladium on Carbon (Pd/C) catalyst
- Hydrogen gas source (Parr hydrogenator or atmospheric pressure balloon)
- Filtration apparatus
- Rotary evaporator

#### Procedure:

- A solution of o-nitrophenyl cyclopropyl ketone (e.g., 100 mg, 0.52 mmol) is prepared in a suitable solvent such as methanol.
- A catalytic amount of 10% Pd/C is added to the solution.
- The mixture is stirred under a hydrogen atmosphere. This can be done at atmospheric pressure using a hydrogen-filled balloon or under pressure (e.g., 32-56 psig) in a Parr hydrogenator for larger scale reactions[1][2].
- The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
- Upon completion, the reaction mixture is filtered to remove the Pd/C catalyst.
- The filtrate is concentrated in vacuo using a rotary evaporator to yield o-aminophenyl cyclopropyl ketone, which typically presents as a bright yellow oil[1][2].

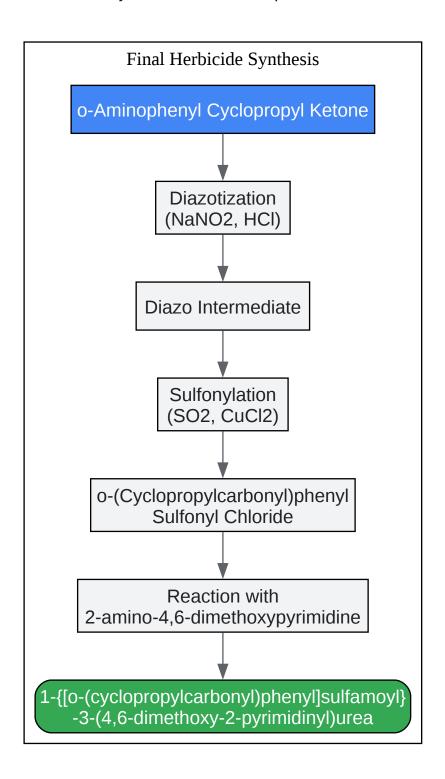
### Synthesis of the Final Herbicidal Compound

The resulting o-aminophenyl cyclopropyl ketone is then used to construct the final sulfonylurea herbicide. This involves reaction with a sulfonyl isocyanate, which is often prepared in situ.

#### **Illustrative Reaction Scheme**



The conversion of the aminophenyl ketone to the final product is a complex process that involves the formation of a sulfonyl chloride and subsequent reaction with an aminopyrimidine.



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Figure 2: Key steps in the conversion of o-aminophenyl cyclopropyl ketone to the final herbicide.

#### **Quantitative Data**

The following table summarizes yield and purity data for the synthesis of o-aminophenyl cyclopropyl ketone as reported in the patent literature.

Starting Material	Reaction Scale	Hydrogen ation Pressure	Solvent	Product Purity (HPLC)	Yield	Referenc e
o- Nitrophenyl cyclopropyl ketone	100 mg	Atmospheri c	Methanol	Not specified	High	[1][2]
23.6% toluene solution of o-NCPK	232.3 g	32-56 psig	Toluene	86.3%	73.9%	[1][2]

NCPK: Nitrophenyl Cyclopropyl Ketone

#### **Mode of Action**

Sulfonylurea herbicides, including the one synthesized from o-aminophenyl cyclopropyl ketone, are known inhibitors of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts cell division and plant growth, ultimately resulting in plant death. This mode of action is highly specific to plants and microorganisms, contributing to the low toxicity of these herbicides in mammals.

#### Conclusion

While the initial interest was in cyclopropyl p-nitrophenyl ketone, the available scientific and patent literature strongly indicates that the ortho-isomer is the relevant intermediate in the



synthesis of at least one commercially significant sulfonylurea herbicide. The synthetic route, involving the reduction of the nitro group followed by elaboration to the final sulfonylurea structure, highlights the utility of nitrophenyl cyclopropyl ketones as valuable building blocks in agrochemical synthesis. Further research could explore the potential of the para and meta isomers in the development of novel active ingredients.

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#### References

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